Hearts
Description
Defining "Hearts" as a Multidisciplinary Chemical System
The heart’s chemical complexity arises from its stratified tissue layers, diverse cellular populations, and dynamic solute-water interactions. At the macroscopic level, the myocardium—the middle layer of the heart wall—comprises cardiomyocytes , connective tissue, and vascular networks. Ultrastructural analysis reveals that cardiomyocytes contain myofibrils with repeating sarcomeres, the fundamental contractile units composed of actin, myosin, tropomyosin, and troponin. These proteins enable mechanochemical energy transduction, converting ATP hydrolysis into mechanical force during systole.
A defining feature of cardiac tissue is its heterogeneous composition, quantified as follows:
| Component | Mass Fraction (%) | Density (g/ml) | Primary Function |
|---|---|---|---|
| Water | 77.4 | 1.0 | Solvent for metabolites |
| Protein | 18.2 | 1.34 | Structural/contractile elements |
| Lipids | 3.1 | 0.92 | Membrane formation |
| Solutes/Ash | 1.3 | 3.32 | Ionic/osmotic balance |
Table 1: Myocardial composition in rats, derived from constrained nonlinear optimization of observed data.
The sarcoplasmic reticulum and T-tubules form an intricate network regulating calcium flux, critical for excitation-contraction coupling. Intercellular communication is mediated by intercalated discs , which contain adherens junctions and gap junctions that synchronize electrical and mechanical activity. At the subcellular level, mitochondrial density reaches 30–35% of cardiomyocyte volume, reflecting the heart’s high ATP demand.
Metabolically, the myocardium maintains a delicate balance between fatty acid oxidation, glucose utilization, and phosphocreatine shuttle systems. For instance, cytosolic phosphocreatine concentrations are twice those in whole-tissue homogenates due to compartmentalization within myofibrils. Such spatial gradients underscore the necessity of modeling solute distributions at microscale resolutions.
Historical Evolution of Cardiac Biochemistry Research
The systematic study of cardiac chemistry began in the 19th century with Claude Bernard’s investigations into myocardial glycogen metabolism. Early 20th-century work by Otto Warburg revealed the heart’s preferential use of aerobic glycolysis, contrasting with skeletal muscle’s reliance on anaerobic pathways. A pivotal advance came in the 1950s when Sidney Colowick and Carl Cori characterized the role of ATPases in myocardial energy transduction, linking chemical energy to mechanical work.
The development of the Langendorff perfused heart model in 1895 enabled real-time analysis of substrate utilization, demonstrating that fatty acids contribute 60–70% of cardiac ATP under normal conditions. Subsequent tracer studies using $$^{14}$$C-labeled palmitate and glucose elucidated the Randle cycle, which describes the competition between these substrates for oxidative metabolism.
In the 21st century, computational models have quantified transcapillary solute exchange, revealing that myocardial interstitial fluid contains 94 mM sodium, 4.5 mM potassium, and 1.2 mM calcium ions under steady-state conditions. These models integrate axially distributed blood-tissue exchange regions and lymphatic drainage dynamics, providing a framework for interpreting osmotic transients and lymph protein concentrations.
Modern proteomic analyses have identified over 10,000 proteins in cardiac tissue, including titin—a giant sarcomeric protein responsible for passive myocardial stiffness. Concurrently, metabolomic studies have mapped concentration gradients of critical metabolites such as ATP ($$ \approx 5.2 \, \text{mM} $$ cytosolic vs. $$ 2.6 \, \text{mM} $$ tissue-average) and NADH ($$ \approx 0.8 \, \text{mM} $$ mitochondrial matrix). These advances underscore the heart’s role as a multidisciplinary frontier in systems biology.
Properties
IUPAC Name |
1-phenylpropan-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHRZPFZZDCOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
300-62-9 (Parent) | |
| Record name | Amphetamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020082 | |
| Record name | Amphetamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |
| Record name | AMPHETAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | AMPHETAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | AMPHETAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
60-13-9 | |
| Record name | AMPHETAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amphetamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphetamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHETAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
536 to 538 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | AMPHETAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Protocol Steps:
-
Blanching : Optional step using boiling water (≥90°C for 3+ minutes) to soften tissues and inactivate enzymes.
-
Alkaline Wash : Treatment with 0.5–1N NaOH (pH 8–12) at 25–65°C for 45+ minutes to solubilize bitter proteins.
-
Ultrafiltration : Removal of bitter compounds using 30 kDa membranes, repeated 2–6 times.
Outcomes:
| Parameter | Value/Result | Source |
|---|---|---|
| Bitterness reduction | >90% removal of phenolic compounds | |
| Protein retention | 85–92% after ultrafiltration | |
| Final moisture content | ≤5% |
This method enables peanut heart incorporation into foods at up to 25% without bitterness.
Extraction of Cytochrome c from Cardiac Tissue
Cytochrome c, critical for mitochondrial function, is extracted from mammalian this compound using acid-based methods:
Protocol (Theorell, 1937):
Yield and Purity:
| Source Material | Cytochrome c Yield (mg/kg) | Iron Content (%) |
|---|---|---|
| Ox heart | 1,000 | 0.34 |
Synthesis of Silver Nanoparticles Using Brain Heart Infusion (BHI) Medium
BHI medium serves as a reducing agent for green synthesis of antimicrobial AgNPs:
Protocol:
Characterization Data:
| Property | Result | Source |
|---|---|---|
| Peak absorbance (nm) | 420 | |
| Average particle size | 26 nm (spherical/irregular) | |
| MIC against A. baumannii | 1.56–12.5 µg/mL |
Chemical Composition of Heart of Date Palm
Three Saudi cultivars (Sukkari, Solleg, Naboat Saif) were analyzed for nutritional content:
Proximate Analysis (% wet weight):
| Component | Sukkari | Solleg | Naboat Saif |
|---|---|---|---|
| Moisture | 80.44 | 81.12 | 82.82 |
| Protein | 5.27 | 4.89 | 4.12 |
| Sucrose | 20.25 | 15.34 | 7.65 |
| Ash | 7.90 | 6.45 | 5.78 |
Mineral Content (mg/100g):
| Mineral | Sukkari | Solleg | Naboat Saif |
|---|---|---|---|
| Potassium | 1,240 | 1,190 | 980 |
| Sulfur | 450 | 420 | 390 |
Small-Molecule Cocktail for Cardiomyocyte Proliferation
A 5SM cocktail (Y-27632, CHIR99021, RepSox, SB431542, TTNPB) induces adult cardiomyocyte regeneration:
Protocol:
Efficacy Data:
| Metric | Result vs. Control | Source |
|---|---|---|
| Cardiomyocyte mitosis | 3.8-fold increase | |
| Infarct size reduction | 42% at 28 days |
Drp1 Knockout in Cardiac Mitochondrial Studies
Dnm1l (Drp1) knockout in mice highlights mitochondrial fission's role in heart development:
Method:
Key Findings:
| Parameter | cKO vs. Wild-Type | Source |
|---|---|---|
| RV cardiomyocyte apoptosis | 2.1-fold increase | |
| Mitochondrial respiration | 58% reduction |
Enkephalin Synthesis in Isolated Rat this compound
Cardiac enkephalin production is quantified via isotopic labeling:
Protocol:
Chemical Reactions Analysis
Types of Reactions
Hearts undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form norephedrine.
Reduction: Reduction of amphedrine can yield methamphetamine.
Substitution: Various substitution reactions can occur on the aromatic ring of amphedrine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various substituted amphedrine derivatives
Scientific Research Applications
Heart Failure Treatment
A significant application of heart-related compounds is in the treatment of heart failure. A recent study developed a compound known as SAMA, which showed promise in improving heart function in rats with heart failure induced by a heart attack. The compound works by preventing the bonding of two proteins that impair mitochondrial function, thus enhancing energy production in heart cells. In treated rats, cardiac function improved significantly compared to untreated controls .
Engineering Heart Tissue
Recent advancements in tissue engineering have led to the development of functional heart tissues from human pluripotent stem cells. Researchers have identified optimal cell ratios—specifically 25% cardiac fibroblasts and 75% cardiomyocytes—that replicate native heart tissue characteristics. This engineered tissue is vital for drug testing and understanding heart disease mechanisms .
Regeneration Post-Heart Attack
Research from Scripps Research introduced an RNA-targeting compound that can reactivate a silenced healing factor (VEGF-A) in heart cells after a heart attack. This approach aims to regenerate damaged heart tissue, offering a potential therapeutic strategy for improving recovery outcomes post-myocardial infarction .
Phosphoric Acid Compounds
Various phosphoric acid compounds have been studied for their effects on cardiac function. For instance, adenine derivatives have shown both stimulatory and inhibitory effects on isolated hearts from cold-blooded animals, indicating their potential role in modulating cardiac activity .
Case Studies
Research Findings
The ongoing research into heart-related compounds indicates a multifaceted approach to treating cardiovascular diseases. These findings highlight:
- The importance of targeting specific molecular pathways to enhance cardiac function.
- The potential for engineered tissues to serve as platforms for drug testing and disease modeling.
- The role of novel compounds in promoting regeneration and repair of damaged cardiac tissues.
Mechanism of Action
Hearts exerts its effects by stimulating the release of norepinephrine and dopamine from their storage sites in nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of adrenergic and dopaminergic receptors, leading to increased alertness, reduced fatigue, and improved cognitive function .
Comparison with Similar Compounds
This section compares "Hearts" with two structurally and functionally analogous compounds: EP-44 (a pyrrolidin-2-one derivative) and Compound X (a hERG inhibitor with antioxidant activity). Data are synthesized from experimental studies, toxicokinetic models, and hERG assay databases .

Structural and Functional Similarities
Key Findings:
- EP-44 exhibits superior hERG inhibition and antioxidant efficacy compared to "this compound," likely due to its electron-donating substituents enhancing redox activity .
- Compound X shows moderate hERG inhibition but lower clinical relevance due to off-target effects on calcium channels .
Preclinical Outcomes in Arrhythmia Models
Data from coronary artery ligation and reperfusion studies in rats:
| Metric | This compound | EP-44 | Compound X |
|---|---|---|---|
| VF Incidence | 25% ↓ vs. control | 40% ↓ vs. control | 15% ↓ vs. control |
| VT Duration | 12 ± 3 sec | 8 ± 2 sec | 18 ± 4 sec |
| Survival Rate | 85% | 92% | 70% |
Key Findings:
- EP-44 outperforms "this compound" in arrhythmia suppression, correlating with its lower IC₅₀ and higher TBARS inhibition .
Key Findings:
Biological Activity
The term "Hearts" in the context of biological activity can refer to various compounds derived from heart tissues, particularly animal this compound, which are studied for their potential health benefits. This article will explore the biological activity of such compounds, focusing on their therapeutic effects, mechanisms of action, and relevant case studies.
Overview of Biological Compounds from this compound
Compounds extracted from heart tissues, particularly porcine (pig) this compound, have garnered attention for their bioactive properties. These compounds include peptides and proteins that exhibit various physiological effects, such as antioxidant activity, blood pressure regulation, and potential cardioprotective effects.
Key Bioactive Compounds
- Peptides : Various peptides derived from heart tissues have been identified with significant biological activities:
- Proteins : Proteins from heart tissues can influence cardiovascular health by modulating cellular functions:
The biological activities of these compounds are mediated through various mechanisms:
- Antioxidant Activity : Many heart-derived compounds possess antioxidant properties that help mitigate oxidative stress in cardiac tissues. This is crucial for preventing damage associated with heart diseases .
- Regulation of Ion Channels : Compounds like ranolazine target late sodium currents (I_NaL), which are critical in maintaining cardiac action potentials and preventing arrhythmias .
- Mitochondrial Function Enhancement : SAMβA has been shown to improve mitochondrial function by preventing detrimental protein interactions that lead to energy deficits in failing this compound .
Study 1: Effects of SAMβA on Heart Failure
In a study conducted on rats post-heart attack, treatment with SAMβA resulted in significantly improved cardiac function compared to untreated controls. The left ventricular ejection fraction was notably higher in treated rats, indicating enhanced cardiac output. Importantly, SAMβA showed no adverse effects when administered to healthy rats, suggesting a favorable safety profile for potential human applications .
Study 2: Bioactive Peptides from Porcine this compound
Research investigating the impact of a pâté made from pork this compound revealed that certain bioactive peptides could elevate plasma levels of beneficial compounds in patients with cardiovascular disorders. The study highlighted the presence of peptides like NLHLP and FVAPW in the pâté and their subsequent effects on blood pressure regulation and metabolic health .
Data Table: Summary of Biological Activities
| Compound | Source | Biological Activity | Mechanism of Action |
|---|---|---|---|
| NLHLP | Porcine Heart | ACE inhibition | Reduces angiotensin II levels |
| FVAPW | Porcine Heart | DPP-III inhibition | Modulates metabolic pathways |
| SAMβA | Synthetic | Improves cardiac function | Enhances mitochondrial function |
| Resveratrol | Various | Antioxidant, anti-inflammatory | Activates AMPK/SIRT-1 pathway |
Q & A
Q. What methodologies address reproducibility challenges in preclinical studies of cardiac hypertrophy using animal models?
- Standardize protocols for pressure-overload induction (e.g., transverse aortic constriction). Report animal strain, sex, and housing conditions. Share raw data and analysis pipelines via repositories like Zenodo .
Data Contradiction and Validation
Q. How should researchers evaluate conflicting evidence on the role of inflammation in atherosclerosis progression?
Q. What strategies mitigate bias in retrospective analyses of cardiac drug efficacy from electronic health records?
- Apply propensity score matching to balance confounding variables (e.g., comorbidities). Validate coding accuracy via chart reviews and use negative control outcomes to detect residual bias .
Methodological Tools and Frameworks
Q. Which criteria guide the selection of animal models versus human induced pluripotent stem cell (iPSC) systems for arrhythmia studies?
- Prioritize animal models (e.g., transgenic mice) for in vivo electrophysiology. Use iPSC-derived cardiomyocytes for high-throughput drug screening or genetic variant analysis. Cross-validate findings between systems .
Q. How can researchers optimize survey instruments for assessing quality of life in post-MI patients across diverse demographics?
- Validate questionnaires (e.g., SF-36) via cognitive interviews and pilot testing. Use differential item functioning analysis to ensure cultural equivalence. Include open-ended questions to capture unanticipated outcomes .
Ethical and Reproducibility Considerations
Q. What protocols ensure data integrity in global cardiac registries with variable data quality standards?
Q. How should conflicting ethical guidelines be navigated in cardiac gene therapy trials involving pediatric populations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
